molecular formula C6F12O2 B1321373 Perfluoro-t-butyl trifluoroacetate CAS No. 24165-10-4

Perfluoro-t-butyl trifluoroacetate

Cat. No.: B1321373
CAS No.: 24165-10-4
M. Wt: 332.04 g/mol
InChI Key: FXSOHPXIFIETIO-UHFFFAOYSA-N
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Description

Perfluoro-t-butyl trifluoroacetate is an organofluorine compound with the chemical formula C6F12O2. It is characterized by the presence of a perfluorinated t-butyl group and a trifluoroacetate moiety. This compound is notable for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds present in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-t-butyl trifluoroacetate can be synthesized through the reaction of perfluoro-t-butanol with trifluoroacetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and does not require the use of a catalyst. The general reaction scheme is as follows:

(CF3)3COH+(CF3CO)2O(CF3)3COCOCF3+CF3COOH(CF_3)_3COH + (CF_3CO)_2O \rightarrow (CF_3)_3COCOCF_3 + CF_3COOH (CF3​)3​COH+(CF3​CO)2​O→(CF3​)3​COCOCF3​+CF3​COOH

Industrial Production Methods

Industrial production of this compound involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Perfluoro-t-butyl trifluoroacetate primarily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoroacetate group. It can also participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines and alcohols can react with this compound under mild conditions, typically at room temperature.

    Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form perfluoro-t-butanol and trifluoroacetic acid.

Major Products Formed

    Nucleophilic Substitution: Products include substituted perfluoro-t-butyl derivatives.

    Esterification: Products are esters of this compound.

    Hydrolysis: Products are perfluoro-t-butanol and trifluoroacetic acid.

Scientific Research Applications

Applications in Organic Chemistry

1. Solvent and Reagent:
Perfluoro-t-butyl trifluoroacetate serves as a solvent in organic reactions due to its ability to dissolve a wide range of organic compounds without participating in the reactions. Its non-polar nature makes it particularly useful for reactions involving hydrophobic substrates.

2. Protecting Group in Synthesis:
In peptide synthesis, this compound can act as a protecting group for amino acids. The stability of the fluorinated group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .

Applications in Materials Science

1. Polymer Development:
Research has demonstrated that polymers incorporating perfluoro-t-butyl groups exhibit enhanced properties such as increased hydrophobicity and thermal stability. These polymers can be engineered to create advanced materials for coatings and adhesives that require high resistance to solvents and chemicals .

2. Nanoparticle Formation:
this compound is utilized in the formulation of nanoparticles for drug delivery systems. Its ability to stabilize emulsions allows for the creation of nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Biomedical Applications

1. Imaging Contrast Agents:
One of the notable applications of this compound is in magnetic resonance imaging (MRI). The compound's fluorinated moieties serve as effective contrast agents, enhancing the visibility of tissues during imaging procedures. Studies have shown that nanoparticles based on perfluoro-t-butyl can provide clear imaging with minimal toxicity to biological systems .

2. Drug Delivery Systems:
The unique properties of this compound facilitate its use in theranostic applications, where it can be employed for both therapeutic and diagnostic purposes. Its biocompatibility and ability to form stable micelles make it an ideal candidate for targeted drug delivery systems that can also be monitored using imaging techniques .

Case Studies

Study Application Findings
Polymer Synthesis Development of PFtB-based polymersDemonstrated enhanced stability and potential for drug delivery applications .
MRI Contrast Agent Use in imagingProvided clear imaging results with a low toxicity profile in vivo .
Peptide Synthesis Selective deprotectionShowed effective removal of protecting groups under mild conditions .

Mechanism of Action

The mechanism of action of perfluoro-t-butyl trifluoroacetate involves its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing trifluoroacetate group makes the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce perfluorinated groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: A related compound with similar reactivity but lacking the perfluorinated t-butyl group.

    Perfluoro-tert-butanol: Shares the perfluorinated t-butyl group but does not contain the trifluoroacetate moiety.

    Perfluorooctanoic acid: Another perfluorinated compound with different functional groups and applications.

Uniqueness

Perfluoro-t-butyl trifluoroacetate is unique due to its combination of a perfluorinated t-butyl group and a trifluoroacetate moiety. This dual functionality imparts both high stability and reactivity, making it a valuable reagent in various chemical and industrial processes.

Biological Activity

Perfluoro-t-butyl trifluoroacetate (PFTBTA) is a perfluorinated compound known for its unique biochemical properties and applications in various fields, including medicinal chemistry and biochemistry. It is characterized by its strong gas-dissolving properties and stability in biological environments, making it an essential compound for enhancing oxygen delivery to tissues and protecting amine groups during peptide synthesis.

PFTBTA operates primarily through its interactions with biomolecules, influencing various biochemical pathways. Its mechanism includes:

  • Enhanced Oxygen Delivery : PFTBTA is part of formulations like Oxycyte, which are designed to improve oxygen transport to damaged tissues, particularly in hypoxic conditions.
  • Stabilization of Amine Groups : The compound forms stable carbamate linkages with amines, crucial for selective protection during peptide synthesis. This property allows for the deprotection of amine groups without affecting other functional groups.

Cellular Effects

The biological activity of PFTBTA extends to cellular processes:

  • Gene Expression Regulation : It can modulate gene expression by interacting with transcription factors, potentially leading to changes in cellular metabolism and signaling pathways.
  • Endocrine Disruption : Studies indicate that PFTBTA may disrupt endocrine functions due to its persistence in biological systems, leading to oxidative stress and potential bioaccumulation.

Dosage Effects

Research highlights that the effects of PFTBTA are dose-dependent:

  • Low Doses : Minimal impact on cellular function is observed.
  • High Doses : Elevated doses can induce oxidative stress, inflammation, and endocrine disruption in animal models. Toxicological studies have shown that prolonged exposure can lead to significant adverse effects.

Metabolic Pathways

PFTBTA participates in various metabolic pathways:

  • Interaction with Cytochrome P450 : The compound affects the metabolism of xenobiotics by interacting with cytochrome P450 enzymes, altering metabolic flux and metabolite levels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Oxygen DeliveryEnhances oxygen transport to tissues
Amine ProtectionForms stable carbamate linkages during synthesis
Gene Expression ModulationAlters gene expression via transcription factor interaction
Endocrine DisruptionCauses oxidative stress and potential bioaccumulation
Metabolic InteractionModulates activity of cytochrome P450 enzymes

Case Study: Impact on Cellular Function

In a study examining the effects of PFTBTA on cellular metabolism, researchers observed significant alterations in gene expression profiles following exposure to varying concentrations. High concentrations led to increased markers of oxidative stress and inflammation in cultured cells, indicating a potential risk for long-term exposure effects.

Temporal Effects in Laboratory Settings

PFTBTA's stability means that its effects can persist over time. Laboratory studies have demonstrated that even after removal from the environment, changes in gene expression and cellular metabolism can continue for extended periods. This characteristic raises concerns about cumulative exposure effects in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying trifluoroacetate (TFA) in environmental samples, and how can potential interferences be minimized?

To quantify TFA in environmental matrices (e.g., snow, groundwater), ion chromatography (IC) with suppressed conductivity detection is widely used, achieving detection limits as low as 0.2 ppb . For complex matrices like soil or biosolids, deconvolution of CF₃ and CH₃ signals via mass spectrometry can distinguish TFA from acetate . To minimize interferences:

  • Use preconcentration techniques for low-concentration samples (e.g., Antarctic ice) .
  • Validate methods with isotopic labeling or spiked recovery studies to account for matrix effects .
  • Cross-reference with quantitative NMR (qNMR) for stoichiometric confirmation in synthetic derivatives .

Q. How can researchers accurately determine the stoichiometry of trifluoroacetate counterions in synthetic peptide derivatives?

For peptide salts (e.g., TT-232 trifluoroacetate), combine amino acid analysis with ion chromatography to quantify peptide content and counterion ratios. For example:

  • Amino acid hydrolysis determines peptide mass (e.g., TT-232’s IC₅₀ = ~0.1 nM) .
  • IC measures trifluoroacetate concentration, while qNMR validates stoichiometry in low-quantity samples .
  • Purity assessments (>98%) via HPLC and COA (Certificate of Analysis) ensure reproducibility .

Q. What methodologies are employed to distinguish trifluoroacetate from acetate in surface binding studies?

  • X-ray photoelectron spectroscopy (XPS) identifies binding energy shifts between CF₃ (TFA) and CH₃ (acetate) groups .
  • Thermal desorption mass spectrometry monitors decomposition products: TFA yields CO₂ and CF₃ fragments, while acetate produces CH₃ .
  • Surface coverage quantification (e.g., ≤0.10 ML) via Langmuir isotherm models minimizes cross-reactivity .

Q. How do historical and preindustrial TFA concentrations in precipitation inform current environmental monitoring strategies?

Analysis of Antarctic firn cores reveals preindustrial TFA levels (3–56 ng/L), suggesting natural sources (e.g., volcanic emissions) . Modern monitoring must:

  • Differentiate anthropogenic sources (e.g., HFC degradation, pesticides) using isotopic tracers (e.g., δ¹⁸O) .
  • Track temporal trends: Danish groundwater studies show post-1985 TFA spikes linked to fluorinated pesticides .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the environmental persistence of TFA derived from different precursor compounds?

  • Longitudinal groundwater dating : Correlate TFA concentrations with aquifer recharge times (e.g., pre-2000 vs. post-2005) to assess degradation rates of precursors like HFCs vs. pesticides .
  • Microcosm studies : Compare TFA stability under varying redox conditions (e.g., aerobic vs. anaerobic) to identify degradation pathways .
  • Atmospheric modeling : Quantify TFA deposition from HFC degradation (e.g., HFC-134a) versus direct pesticide application .

Q. How can electrochemical kinetic studies on trifluoroacetate decomposition inform the design of Kolbe reaction mechanisms under non-aqueous conditions?

  • Tafel slope analysis in trifluoroacetic acid systems reveals Langmuir vs. Temkin adsorption mechanisms for intermediates .
  • Galvanostatic transients show monolayer coverage of adsorbed intermediates (e.g., CF₃• radicals), optimizing voltage parameters for C₂F₆ synthesis .
  • Compare with aqueous systems: Non-aqueous conditions suppress oxidative side reactions, achieving >90% Kolbe product yields .

Q. What advanced spectroscopic techniques are validated for characterizing trifluoroacetate derivatives, and how do computational methods support their interpretation?

  • XPS and NEXAFS : Resolve electronic structures of ethyl trifluoroacetate derivatives using the CVS-QE12 Hamiltonian, validated against ab initio methods (e.g., EOM-CCSD) .
  • Dyson orbital analysis : Predict ionization cross-sections for XPS spectra, correlating with experimental data .
  • DFT/MRCI simulations : Model core-excited states (e.g., K-edge transitions) to interpret NEXAFS spectra of fluorinated compounds .

Q. In thermal decomposition studies of fluorinated precursors, how do trifluloroacetate-based salts differ from non-fluorinated analogs in reaction pathways?

  • Thermogravimetric analysis (TGA) : Fluorinated salts (e.g., YTFA, BaTFA) exhibit lower decomposition temperatures (~200°C) vs. acetate salts (>300°C) due to weaker metal–trifluoroacetate bonds .
  • Mechanistic studies : Trifluoroacetate decomposition proceeds via CF₃• radical formation, whereas acetate forms CH₃•, altering carbon chain growth in pyrolysis .
  • In situ FTIR : Monitor gas-phase products (e.g., CO₂, HF) to map reaction pathways .

Properties

IUPAC Name

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSOHPXIFIETIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614100
Record name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24165-10-4
Record name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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